molecular formula C10H15N2PS2 B14342840 2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione CAS No. 96659-02-8

2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione

Cat. No.: B14342840
CAS No.: 96659-02-8
M. Wt: 258.3 g/mol
InChI Key: ZIOHJKPQRDFESQ-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione is a complex organophosphorus compound It features a unique structure that includes a benzothiazaphosphole ring system, which is a fused ring containing both sulfur and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione typically involves the reaction of diethylamine with a suitable benzothiazaphosphole precursor. One common method involves the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of the benzothiazaphosphole ring system, followed by the introduction of the diethylamino group. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazaphosphole derivatives.

Scientific Research Applications

2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione has several applications in scientific research:

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The compound’s unique ring structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl chloride hydrochloride
  • 2-(Diethylamino)ethanol
  • Diethylamine

Uniqueness

2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione is unique due to its fused ring system containing both sulfur and phosphorus atoms. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various substrates. Compared to similar compounds, it offers a broader range of applications in both organic synthesis and materials science.

Properties

CAS No.

96659-02-8

Molecular Formula

C10H15N2PS2

Molecular Weight

258.3 g/mol

IUPAC Name

N,N-diethyl-2-sulfanylidene-3H-1,3,2λ5-benzothiazaphosphol-2-amine

InChI

InChI=1S/C10H15N2PS2/c1-3-12(4-2)13(14)11-9-7-5-6-8-10(9)15-13/h5-8H,3-4H2,1-2H3,(H,11,14)

InChI Key

ZIOHJKPQRDFESQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=S)NC2=CC=CC=C2S1

Origin of Product

United States

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